molecular formula C7H2F5LiO2S B6242186 lithium(1+) ion 2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate CAS No. 2408970-41-0

lithium(1+) ion 2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate

Cat. No.: B6242186
CAS No.: 2408970-41-0
M. Wt: 252.1
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Description

Lithium(1+) ion 2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate is a highly reactive organolithium compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium(1+) ion 2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate typically involves the reaction of 2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinic acid with lithium hydroxide or lithium carbonate in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonates.

    Reduction: It can be reduced to form sulfides.

    Substitution: It participates in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcomes .

Major Products

The major products formed from these reactions include sulfonates, sulfides, and substituted benzene derivatives. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

Lithium(1+) ion 2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which lithium(1+) ion 2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. These interactions often involve the transfer of the sulfinyl group to other molecules, leading to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to lithium(1+) ion 2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate include:

  • Sodium 2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate
  • Potassium 2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate
  • Lithium 2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfonate

Uniqueness

What sets this compound apart from similar compounds is its high reactivity and the unique properties imparted by the lithium ion. This makes it particularly valuable in applications requiring strong nucleophilic or electrophilic reactivity, as well as in the synthesis of complex organic molecules.

Properties

CAS No.

2408970-41-0

Molecular Formula

C7H2F5LiO2S

Molecular Weight

252.1

Purity

95

Origin of Product

United States

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